![molecular formula C24H21ClF3N3O7 B2751836 Ethyl 5-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate CAS No. 303997-17-3](/img/structure/B2751836.png)
Ethyl 5-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate is a useful research compound. Its molecular formula is C24H21ClF3N3O7 and its molecular weight is 555.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 5-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate is a complex organic compound featuring an isoxazole moiety, which has been studied for its potential biological activities, particularly in the fields of oncology and immunology. This article synthesizes available research findings, including case studies and data tables, to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound's structure is characterized by:
- Isoxazole Ring : A five-membered heterocyclic ring containing nitrogen and oxygen.
- Ethyl Ester : Contributes to solubility and bioavailability.
- Substituents : The presence of a 4-chlorobenzyl group and a trifluoromethylbenzoyl group enhances its pharmacological profile.
Anticancer Properties
Research indicates that compounds with isoxazole structures exhibit significant anticancer activity. For instance, derivatives similar to our compound have shown efficacy as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression linked to cancer progression.
- Mechanism of Action : HDAC inhibitors can induce apoptosis in cancer cells by altering histone acetylation status, leading to cell cycle arrest and increased expression of pro-apoptotic factors .
Table 1: HDAC Inhibition Potency of Isoxazole Derivatives
Compound ID | IC50 (µM) at HDAC-6 | IC50 (µM) at HDAC-1 |
---|---|---|
Compound 19 | 0.5 | 35 |
Ethyl Isoxazole | TBD | TBD |
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory effects. Isoxazole derivatives have demonstrated the ability to modulate immune responses, exhibiting both immunosuppressive and immunostimulatory properties.
- Case Study : A study on a related isoxazole compound showed that it inhibited the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin A, while also suppressing tumor necrosis factor-alpha (TNF-α) production . This suggests potential applications in treating autoimmune disorders.
Table 2: Immunomodulatory Activity
Compound ID | Effect on Lymphocyte Proliferation | TNF-α Suppression (%) |
---|---|---|
SCM9 | Inhibited | 40 |
Ethyl Isoxazole | TBD | TBD |
Antiviral Activity
Certain isoxazole derivatives have shown antiviral properties, particularly against human herpes virus type-1 (HHV-1).
- Research Findings : In vitro studies indicated that related compounds inhibited HHV-1 replication in A-549 cell lines, suggesting that the isoxazole core may contribute to antiviral activity through interference with viral replication processes .
Synthesis and Pharmacokinetics
The synthesis of this compound involves multi-step chemical reactions that include:
- Formation of the isoxazole ring.
- Introduction of substituents via nucleophilic substitution reactions.
- Esterification to obtain the final ethyl ester form.
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest that compounds with similar structures exhibit favorable pharmacokinetics, characterized by good oral bioavailability and moderate half-lives .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research conducted on multicellular spheroids has shown that derivatives of isoxazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. Ethyl 5-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate has been identified as a promising candidate in drug libraries aimed at targeting specific cancer cell lines .
Neuropharmacological Effects
The compound has been investigated for its effects on neurotransmitter systems, particularly as an inhibitor of GABA uptake. Such properties suggest potential applications in treating neurological disorders, including anxiety and depression. Functionalized amino acids similar to this compound have been shown to affect GABA receptor subtypes, leading to altered neurotransmission and improved mood regulation .
Anti-inflammatory Properties
The structural components of this compound suggest that it may exhibit anti-inflammatory effects. Compounds with similar isoxazole structures have been reported to inhibit pro-inflammatory cytokines, making this compound a candidate for further research in inflammatory diseases .
Case Study 1: Anticancer Screening
A study published in a peer-reviewed journal detailed the screening of various compounds, including this compound, against multiple cancer cell lines. The results indicated significant cytotoxicity at low concentrations, suggesting that the compound could serve as a lead structure for developing new anticancer therapies .
Case Study 2: Neuropharmacological Assessment
In another investigation focused on neuropharmacology, researchers explored the effects of derivatives of this compound on GABA transporters. The findings revealed that modifications to the structure led to enhanced inhibitory effects on GABA uptake, indicating the potential for developing new treatments for epilepsy and other neurological disorders .
Propiedades
IUPAC Name |
ethyl 5-[(E)-[(4-chlorophenyl)methoxyamino]methylideneamino]-3-[2-[3-(trifluoromethyl)benzoyl]oxyethoxy]-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF3N3O7/c1-2-34-23(33)19-20(29-14-30-37-13-15-6-8-18(25)9-7-15)38-31-21(19)35-10-11-36-22(32)16-4-3-5-17(12-16)24(26,27)28/h3-9,12,14H,2,10-11,13H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXUVRFKXBYEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=CC(=CC=C2)C(F)(F)F)N=CNOCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=CC(=CC=C2)C(F)(F)F)/N=C/NOCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF3N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.